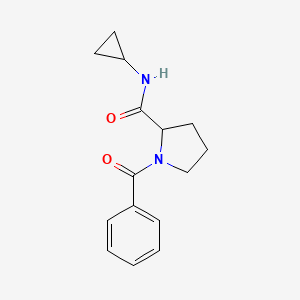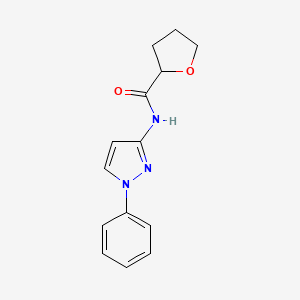
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique pharmacological properties.
Mecanismo De Acción
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide acts as a potent agonist of the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. It has been shown to bind to the receptor with high affinity and activate downstream signaling pathways, leading to the release of endogenous opioids such as enkephalins and endorphins. 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide also exhibits some affinity for the delta-opioid receptor, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide produces a range of biochemical and physiological effects in the body, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to be effective in reducing acute and chronic pain in animal models, without producing significant side effects such as tolerance, dependence, or addiction. 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide has also been shown to decrease the release of dopamine in the brain, which may contribute to its anti-addictive properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor, its ease of synthesis, and its relatively low cost. However, it also has some limitations, including its potential for abuse and addiction, its potential for respiratory depression and other side effects, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide, including the development of new pain management drugs based on its structure and pharmacology, the investigation of its potential applications in the treatment of drug addiction and withdrawal symptoms, and the exploration of its mechanisms of action and interactions with other neurotransmitter systems. Other potential directions for research include the development of new synthetic methods for the production of 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide and the investigation of its potential for use in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide involves the reaction of cyclopropylamine with 1-benzoyl-2-pyrrolidinone in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide as a white crystalline powder with a melting point of 172-174°C. The purity of 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide can be confirmed by proton nuclear magnetic resonance (1H-NMR) and mass spectrometry (MS) analysis.
Aplicaciones Científicas De Investigación
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anesthetic properties, making it a promising candidate for the development of new pain management drugs. 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide has also been studied for its potential applications in the treatment of drug addiction and withdrawal symptoms. It has been shown to reduce the symptoms of opioid withdrawal and decrease drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14(16-12-8-9-12)13-7-4-10-17(13)15(19)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHBNJWDRYILGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)

![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)